3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine
Description
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound featuring a fused pyridine-triazine core with benzyl and ethyl substituents at position 3. Its structure combines a partially saturated dihydrotriazine ring fused to a pyridine moiety, which distinguishes it from fully aromatic analogs. The substituents at position 3 (benzyl and ethyl) modulate its hydrophilicity-lipophilicity balance, influencing pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability .
Properties
CAS No. |
121845-90-7 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-benzyl-3-ethyl-4H-pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H16N4/c1-2-15(10-12-6-4-3-5-7-12)17-14-11-16-9-8-13(14)18-19-15/h3-9,11,17H,2,10H2,1H3 |
InChI Key |
AAVGYAJINOGMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=C(C=CN=C2)N=N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of benzylamine with ethyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired triazine compound. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring .
Scientific Research Applications
Pharmacological Activities
Research indicates that derivatives of pyrido(3,4-e)(1,2,4)triazine compounds exhibit a range of biological activities. Notably:
- Antimicrobial Activity : Certain derivatives have demonstrated significant antifungal properties against various strains of Candida and Trichophyton. The presence of specific substituents on the triazine ring appears to enhance this activity, indicating that the molecular structure plays a crucial role in efficacy .
- Anti-inflammatory Effects : Compounds related to 3-benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine have shown promise as anti-inflammatory agents. In studies involving carrageenan-induced edema in rats, several derivatives exhibited notable inhibition of inflammation, suggesting their potential for treating inflammatory diseases .
- CNS Activity : While some derivatives were screened for central nervous system (CNS) effects—such as stimulation or depression—results indicated low activity levels. This may be attributed to the high lipophilicity of these compounds, which can adversely affect their pharmacokinetics .
Synthesis and Derivatives
The synthesis of 3-benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves several chemical transformations that allow for the introduction of various functional groups. This flexibility in synthesis enables the exploration of numerous derivatives with tailored biological activities.
| Synthetic Pathway | Key Reagents | Target Properties |
|---|---|---|
| Cyclization Reaction | Benzylamine, Ethyl acetoacetate | Antimicrobial and anti-inflammatory |
| Substitution Reactions | Halogenated compounds | Enhanced CNS activity |
| Functionalization | Acids and bases | Modulation of pharmacokinetics |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of 3-benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine:
- Antifungal Activity Study : A study evaluated various derivatives against fungal strains. The results indicated that modifications at the 3-position significantly increased antifungal potency compared to unmodified compounds .
- Anti-inflammatory Research : In a controlled experiment using rat models for edema induced by carrageenan, several derivatives showed prolonged anti-inflammatory effects. These findings suggest that further development could lead to effective treatments for chronic inflammatory conditions .
- CNS Activity Evaluation : A comprehensive screening assessed the CNS effects of selected compounds derived from 3-benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine. Despite initial expectations for significant activity based on structural analogs, results showed minimal effects on CNS stimulation or depression .
Mechanism of Action
The mechanism of action of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacokinetics : The benzyl-ethyl substituents in the target compound likely improve metabolic stability compared to dihydrobenzotriazines, but in vivo studies are needed to confirm this .
- Mechanistic Studies : The role of the pyridine nitrogen in metal complexation (e.g., with copper or iron) warrants exploration for anticancer or catalytic applications .
- Activity Optimization : Structural hybrids with pyrazole or spirocyclic moieties could enhance antifungal or antioxidant potency .
Biological Activity
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a member of the triazine family, which has garnered interest due to its diverse biological activities. This compound's structure allows for various modifications that can enhance its pharmacological properties. The following sections provide an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine features a pyridine ring fused with a triazine moiety. Its chemical formula is , and it possesses unique characteristics that contribute to its biological activity.
Antimicrobial Activity
Research has shown that triazine derivatives exhibit significant antimicrobial properties. In a study involving various synthesized triazine compounds, 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded to assess the efficacy of the compound against these microorganisms.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate that the compound possesses potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of triazines have been extensively studied. A review highlighted that modifications in the triazine core can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a specific study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 25 µM concentration). This suggests that the compound may act as a potential chemotherapeutic agent.
Anti-inflammatory Activity
The anti-inflammatory effects of triazine derivatives have also been documented. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. In vitro assays indicated that 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine exhibited selective inhibition of COX-2 over COX-1.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | >100 |
| COX-2 | 25 |
This selectivity suggests a potential therapeutic benefit in reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine can be attributed to its structural features. Modifications at the benzyl and ethyl positions have been shown to influence its potency and selectivity for various biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 3-benzyl-3-ethyl-1,2,4-triazine-5-carboxylate with substituted pyridines. Key intermediates like amidrazones are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Microwave-assisted methods (e.g., 80°C, 30 min) improve yield compared to traditional reflux . Unexpected bishemiaminal intermediates can form during cyclization, requiring dynamic -NMR tracking to confirm structural integrity .
Q. What structural features of this compound influence its electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing pyridotriazine core and substituents (e.g., benzyl, ethyl) dictate reactivity. Hammett constants (σ) for substituents at C(3) correlate with redox potentials measured via cyclic voltammetry. For example, electron-donating groups reduce oxidation potential by 0.2–0.3 V, impacting applications in catalytic or pharmacological systems . X-ray crystallography reveals planar geometry, enhancing π-π stacking interactions critical for binding studies .
Q. Which analytical techniques are essential for purity assessment and functional group identification?
- Methodological Answer : Use HPLC-MS with a C18 column (acetonitrile/water gradient) for purity (>98%). FT-IR identifies NH/OH stretches (3200–3400 cm) and triazine ring vibrations (1550–1600 cm). Thermal stability is assessed via TGA-DSC (decomposition onset >200°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?
- Methodological Answer : Employ statistical Design of Experiments (DoE) with central composite design (CCD) to evaluate temperature, solvent polarity, and catalyst loading. For example, a 3-factorial design identified dimethylacetamide (DMA) as optimal for 85% yield at 90°C . ICReDD’s computational reaction path search (e.g., GRRM17 software) minimizes trial-and-error by predicting transition states and intermediates .
Q. What computational tools are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts binding affinities to fungal cytochrome P450 (CYP51), corroborated by molecular docking (AutoDock Vina). Free energy perturbation (FEP) simulations refine binding mode predictions, achieving RMSD <2.0 Å compared to crystallographic data .
Q. How should researchers address contradictions between pharmacological activity and chemical stability data?
- Methodological Answer : Cross-validate in vitro assays (e.g., MIC against Candida spp.) with stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). If instability is observed (e.g., hydrolysis half-life <24h), modify the triazine core via N-alkylation or fluorinated substituents to enhance resistance to nucleophilic attack .
Q. What strategies enable the design of novel derivatives with improved bioactivity?
- Methodological Answer : Fragment-based drug design (FBDD) identifies hydrophobic substituents (e.g., 4-fluorobenzyl) that enhance membrane permeability (logP >3.5). Parallel synthesis of 20 derivatives followed by QSAR analysis (PLS regression) links C(3) substituent lipophilicity to antifungal IC (R = 0.82) .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under UV light (300–400 nm) and HO exposure (1–5 mM) quantifies degradation products via LC-MS. Protective additives (e.g., BHT at 0.1% w/v) mitigate oxidation, extending shelf life by 30% .
Q. What interdisciplinary approaches integrate this compound into energy or materials research?
- Methodological Answer : In fuel engineering, evaluate its potential as a nitrogen-rich combustion modifier via bomb calorimetry (ΔH >25 MJ/kg). For membrane technologies, assess permeability coefficients (P) in polymer matrices (e.g., polyimide blends) using gas permeation cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
